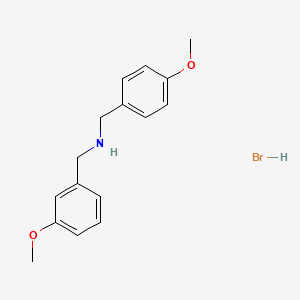

N-(4-methoxybenzyl)-1-(3-methoxyphenyl)methanamine hydrobromide

Description

N-(4-Methoxybenzyl)-1-(3-methoxyphenyl)methanamine hydrobromide is a secondary amine salt featuring two methoxy-substituted benzyl groups. The compound consists of a 4-methoxybenzyl group attached to the nitrogen atom and a 3-methoxyphenylmethyl group, with a hydrobromic acid counterion. This structure is notable for its asymmetry, with methoxy groups positioned at para (4-position) and meta (3-position) positions on the aromatic rings.

Properties

IUPAC Name |

1-(4-methoxyphenyl)-N-[(3-methoxyphenyl)methyl]methanamine;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2.BrH/c1-18-15-8-6-13(7-9-15)11-17-12-14-4-3-5-16(10-14)19-2;/h3-10,17H,11-12H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUJKAXWQJBNCFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNCC2=CC(=CC=C2)OC.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzyl)-1-(3-methoxyphenyl)methanamine hydrobromide typically involves the reaction of 4-methoxybenzylamine with 3-methoxybenzaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The resulting amine is then treated with hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybenzyl)-1-(3-methoxyphenyl)methanamine hydrobromide can undergo various types of chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The benzyl and phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

Oxidation: Formation of 4-methoxybenzaldehyde and 3-methoxybenzoic acid.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of various substituted benzyl and phenyl derivatives.

Scientific Research Applications

N-(4-methoxybenzyl)-1-(3-methoxyphenyl)methanamine hydrobromide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-1-(3-methoxyphenyl)methanamine hydrobromide involves its interaction with specific molecular targets and pathways. The methoxy groups can influence the compound’s binding affinity to receptors or enzymes, potentially modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Patterns and Physicochemical Properties

N-(4-Methoxybenzyl)-1-(4-Methoxyphenyl)Methanamine Hydrochloride (1-6)

- Structure : Symmetrical para-methoxy substitution on both benzyl groups.

- Key Differences : The target compound has asymmetric para- and meta-methoxy groups, whereas 1-6 is symmetrical. This asymmetry may reduce crystallinity and alter dipole moments compared to 1-4.

- Synthesis : Prepared via reductive amination of 4-methoxybenzylamine and 4-methoxybenzaldehyde, followed by HCl salt formation .

N-(3-Methoxybenzyl)-1-(3-Methoxyphenyl)Methanamine Hydrochloride (1-3)

- Structure : Both methoxy groups are at the meta position.

- Key Differences : The target compound’s para-methoxy group introduces distinct steric and electronic effects. Meta-methoxy groups in 1-3 may enhance intermolecular hydrogen bonding due to closer proximity of oxygen atoms .

ML133 Hydrochloride (N-(4-Methoxybenzyl)-1-(Naphthalen-1-yl)Methanamine Hydrochloride)

- Structure : One benzyl group is replaced with a naphthyl group.

- Key Differences : The naphthyl group increases lipophilicity and molecular bulk, likely enhancing membrane permeability but reducing aqueous solubility compared to the target compound’s methoxyphenyl groups .

Bis(4-Methoxybenzyl)Amine

Electronic and Reactivity Profiles

Nitro-Substituted Analogs ()

- Example : N-(4-Methoxybenzyl)-1-(3-Nitrophenyl)Methanamine (CAS 186129-17-9).

- Key Differences : The nitro group is strongly electron-withdrawing, contrasting with the methoxy group’s electron-donating nature. This alters reactivity in electrophilic substitutions and may affect binding to biological targets (e.g., enzymes or receptors) .

Chlorophenoxy Derivatives ()

- Example: 1-[Benzyl(4-Methoxybenzyl)Amino]-3-(4-Chlorophenoxy)Propan-2-ol (Compound 33).

Biological Activity

N-(4-methoxybenzyl)-1-(3-methoxyphenyl)methanamine hydrobromide is a complex organic amine that has garnered interest in pharmaceutical research due to its potential biological activities. With a molecular weight of approximately 338.25 g/mol, this compound features methoxy groups on both the benzyl and phenyl rings, which may enhance its lipophilicity and biological efficacy compared to simpler analogs .

- Molecular Formula : C18H22BrN2O2

- Appearance : White to light yellow crystalline solid

- Storage Conditions : Typically stored under refrigeration to maintain stability

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Electrochemical synthesis

- Conventional organic synthesis techniques

These methods underline the versatility available in creating this compound, which is essential for exploring its biological activity .

Antiproliferative Activity

Recent studies have highlighted the compound's potential antiproliferative effects against various cancer cell lines. For instance, when screened against human cancer cell lines such as MDA-MB-231 (breast cancer), HeLa (cervical cancer), A549 (lung cancer), and HT-29 (colon cancer), the compound exhibited significant cytotoxicity. The results are summarized in the table below:

| Cell Line | IC50 (µM) | Reference Compound IC50 (µM) |

|---|---|---|

| MDA-MB-231 | 0.43 | 4–5 |

| HeLa | 0.38 | 4–5 |

| A549 | 0.18 | 180 |

| HT-29 | 0.31 | 3100 |

The data indicate that this compound shows a higher potency than many reference compounds in specific contexts, suggesting its potential as an effective anticancer agent .

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of mitotic processes : Similar to other known antimitotic agents.

- Induction of apoptosis : Triggering programmed cell death in malignant cells.

Further investigation is required to elucidate the precise pathways involved .

Antioxidant Activity

In addition to its antiproliferative properties, this compound has been evaluated for antioxidant activity using the DPPH radical scavenging method. Preliminary results suggest that it possesses significant antioxidant properties, potentially contributing to its overall biological profile .

Case Studies

A series of case studies have investigated the compound's effectiveness in various experimental settings:

- In Vitro Studies : Demonstrated significant cytotoxicity against glioblastoma and breast cancer cell lines, with reductions in cell viability observed up to 46% at specific concentrations.

- Comparative Analysis : When compared with structurally similar compounds, this compound consistently outperformed several analogs in terms of both antiproliferative and antioxidant activities .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-methoxybenzyl)-1-(3-methoxyphenyl)methanamine hydrobromide, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via reductive amination. For example, reacting 3-methoxybenzylamine with a ketone or aldehyde precursor in chloroform (CHCl₃) using sodium triacetoxyborohydride (STAB) as a reducing agent at reflux for 16 hours yields analogous structures. Optimize solvent polarity (e.g., CHCl₃ vs. toluene) and stoichiometry (e.g., 1:1.5 amine:aldehyde ratio) to improve yields. Purification via flash chromatography (PE/EtOAc gradients) is effective for isolating the product .

- Data : Typical yields range from 72% (for similar amines) to >95% under optimized catalytic conditions .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology : Use a combination of ¹H/¹³C NMR, high-resolution mass spectrometry (HRMS), and melting point analysis. Key NMR signals for related structures include δ ~3.70–3.95 ppm (methoxy groups) and δ ~4.60–4.70 ppm (benzyl protons). Confirm hydrobromide salt formation via elemental analysis or ion chromatography .

- Example : For N-(4-methoxybenzylidene) derivatives, ¹H NMR shows imine protons at δ 8.20 ppm, while methoxy groups appear as singlets at δ 3.70–3.74 ppm .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data between synthetic batches?

- Methodology : Discrepancies in NMR signals (e.g., shifting imine or methoxy peaks) may arise from residual solvents, stereochemical impurities, or protonation states. Use deuterated solvents (CDCl₃ vs. DMSO-d₆) to assess pH-dependent shifts. Compare with literature data for analogous compounds (e.g., N-(4-methoxybenzyl)-1-(4-methoxyphenyl)methanamine) to identify baseline expectations .

- Case Study : In , the imine proton in N-(4-methoxybenzylidene) derivatives appears at δ 8.20 ppm, whereas protonated amines in hydrobromide salts may show broad singlets near δ 1.93 ppm .

Q. How can researchers design structure-activity relationship (SAR) studies for this compound’s pharmacological potential?

- Methodology :

- Variation of substituents : Replace methoxy groups with electron-withdrawing (e.g., nitro) or bulky groups (e.g., trifluoromethyl) to assess steric/electronic effects on receptor binding .

- Biological assays : Test antiproliferative activity (e.g., MTT assays) or antitubulin effects using cancer cell lines, as seen in quinazolinone-based analogs .

Q. What catalytic systems improve the efficiency of asymmetric synthesis for chiral derivatives?

- Methodology : Employ transition metal catalysts (e.g., In(OTf)₃) or organocatalysts for enantioselective alkynylation or alkylation. For example, In(OTf)₃ catalyzes the alkynylation of halogenated imines in toluene at 80°C, achieving >90% enantiomeric excess (ee) for piperidine derivatives .

- Optimization : Adjust catalyst loading (5–10 mol%) and reaction time (12–24 hours) to balance yield and stereoselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.